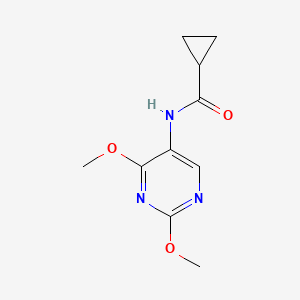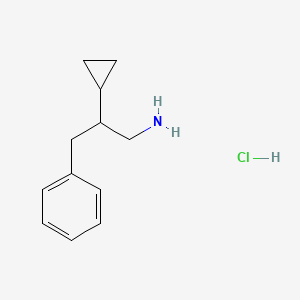![molecular formula C8H17N3O3 B3019335 tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate CAS No. 1219838-62-6](/img/structure/B3019335.png)
tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate is a chemical entity that features a hydrazinecarbonyl group attached to an ethyl carbamate moiety, which is further substituted with a tert-butyl group. This structure is part of a broader class of hydrazine derivatives that have been explored for various applications, including as intermediates in organic synthesis and as potential insect growth regulators .
Synthesis Analysis
The synthesis of this compound and related compounds typically involves the use of carbazates or hydrazines as starting materials. For instance, palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate has been employed to prepare N-Boc-N-alkenylhydrazines, which are structurally related to the compound . Additionally, the Mitsunobu protocol has been utilized to convert alcohols into substituted tert-butylcarbazates or hydrazines, indicating a versatile approach to such compounds .
Molecular Structure Analysis
The molecular structure of this compound has been characterized by X-ray crystallography, revealing a dihedral angle between the hydrazinecarbonyl and carbamate groups and the anti orientation of the carbonyl groups. This structural information is crucial for understanding the compound's reactivity and interactions .
Chemical Reactions Analysis
Hydrazine derivatives, including this compound, can participate in various chemical reactions. For example, they can be used in SNAr displacements, where the nucleophilic nitrogen atom can displace a leaving group, leading to the formation of complex heterocyclic compounds . The reactivity of such compounds can be further modified by the introduction of substituents, as demonstrated by the synthesis of N-tert-butyl-N'-thio derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups and molecular geometry. The presence of hydrogen bonding in the crystal structure suggests a propensity for intermolecular interactions, which can affect solubility, melting point, and other physicochemical parameters . Moreover, the hydrophobic tert-butyl group can impact the compound's overall lipophilicity, which is an important factor in biological applications such as insect growth regulation .
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
tert-butyl N-(1-hydrazinyl-1-oxopropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-5(6(12)11-9)10-7(13)14-8(2,3)4/h5H,9H2,1-4H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNDCHOMCRLCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219838-62-6 |
Source


|
| Record name | tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

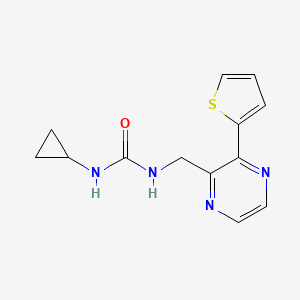
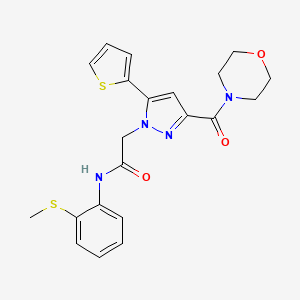


![7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B3019258.png)
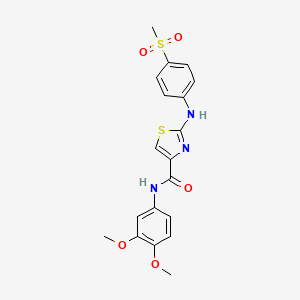
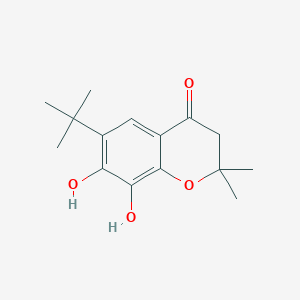
![[2-(Trifluoromethyl)-2-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B3019264.png)

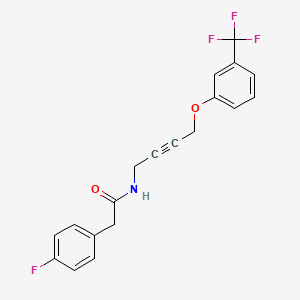
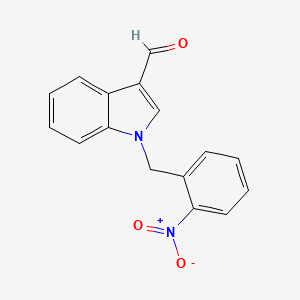
![N,N'-(3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B3019268.png)
